5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione is a useful research compound. Its molecular formula is C27H24N2O5 and its molecular weight is 456.498. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a diazinane core and multiple aromatic substituents, suggests various biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C27H24N2O5
- Molecular Weight : 456.49 g/mol
- CAS Number : 1023477-58-8
The compound exhibits a predicted boiling point of approximately 634.3 °C and a density of 1.286 g/cm³ .
Biological Activity Overview
The biological activities of compounds similar to this compound have been explored in various studies. The following sections summarize key findings on its potential pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer properties of related compounds containing diazinane structures. These compounds have been shown to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar diazinane derivatives exhibited cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the inhibition of specific kinases involved in cell growth signaling pathways .
Antioxidant Properties
Antioxidant activity is another area where this compound shows promise. Compounds with similar structural motifs have been reported to scavenge free radicals effectively.
Research Findings : A comparative analysis indicated that derivatives with methoxy groups significantly enhanced antioxidant activity in vitro. The presence of these functional groups appears to stabilize radical species, thereby preventing oxidative stress within cells.
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies on related compounds have shown inhibition of cyclooxygenase (COX) enzymes.
Example : A recent investigation into m-aryloxy phenols indicated that these compounds could inhibit COX-2 activity, which is implicated in inflammation and cancer progression . This suggests that this compound might share similar inhibitory effects.
Structure-Activity Relationship (SAR)
The biological activity of diazinane derivatives is often influenced by their structural components. The presence of dimethoxy groups on the phenyl ring enhances lipophilicity and bioavailability.
Structural Feature | Impact on Activity |
---|---|
Dimethoxy Groups | Increased lipophilicity and bioavailability |
Aromatic Substituents | Enhanced interaction with biological targets |
Diazinane Core | Potential for diverse pharmacological effects |
Properties
IUPAC Name |
5-[(2,4-dimethoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c1-17-5-10-20(11-6-17)28-25(30)23(15-19-9-14-22(33-3)16-24(19)34-4)26(31)29(27(28)32)21-12-7-18(2)8-13-21/h5-16H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIBGHZTSCZQNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)OC)OC)C(=O)N(C2=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.